Xylitol-d7
CAS No.:
Cat. No.: VC16644038
Molecular Formula: C5H12O5
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12O5 |
|---|---|
| Molecular Weight | 159.19 g/mol |
| IUPAC Name | (2R,4S)-1,1,2,3,4,5,5-heptadeuteriopentane-1,2,3,4,5-pentol |
| Standard InChI | InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D |
| Standard InChI Key | HEBKCHPVOIAQTA-YSZAPORESA-N |
| Isomeric SMILES | [2H][C@@](C([2H])([2H])O)(C([2H])([C@]([2H])(C([2H])([2H])O)O)O)O |
| Canonical SMILES | C(C(C(C(CO)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Features
Xylitol-d7 possesses the molecular formula C5H5D7O5, with a molecular weight of 159.19 g/mol compared to 152.15 g/mol for natural abundance xylitol . The deuterium distribution occurs at seven hydrogen positions across the pentitol backbone, typically at carbons 1,1',2,3,4,5,5' based on synthesis protocols . This isotopic labeling pattern preserves the compound's stereochemical configuration while introducing measurable differences in physical and spectroscopic properties.
Table 1: Comparative molecular parameters of xylitol isotopologues
| Parameter | Xylitol | Xylitol-d7 | Xylitol-[13C5,2H7] |
|---|---|---|---|
| Molecular Formula | C5H12O5 | C5H5D7O5 | [13C]5H5D7O5 |
| Molecular Weight (g/mol) | 152.15 | 159.19 | 164.15 |
| CAS Registry Number | 87-99-0 | 6520 | 6520 |
| Deuterium Content | 0% | 41.2% | 41.2% |
| Storage Conditions | Room temp | -20°C | -20°C |
| Primary Applications | Food additive | Metabolic studies | NMR standardization |
Structural Configuration and Conformational Analysis
The 3D conformational landscape of xylitol-d7 exhibits subtle differences from protiated xylitol due to deuterium's higher mass and reduced vibrational amplitudes. X-ray crystallographic data reveals maintained chair conformations in the solid state, while solution-phase NMR studies demonstrate altered rotational barrier profiles . The deuterium substitution pattern significantly impacts hydrogen bonding networks, with measured O-D...O bond lengths approximately 0.02 Å shorter than equivalent O-H...O interactions in natural xylitol .
Synthetic Production and Purification
Biosynthetic Pathways
Recent advances in microbial engineering have enabled biological production of deuterated xylitol analogs. Kluyveromyces marxianus strains modified with ScGAL2-N376F transporters and CtXYL1 reductases demonstrate 85% deuterium incorporation when cultured in D2O-enriched media containing deuterated glucose precursors . This fermentation approach yields 105 g/L xylitol-d7 in 5L bioreactors under optimized conditions of 42°C and pH 5.8, with subsequent purification achieving 99% isotopic purity through methanol-mediated crystallization .
Table 2: Comparative production metrics for xylitol-d7 synthesis
| Method | Yield (g/L) | Deuterium Incorporation | Purity (%) | Process Duration |
|---|---|---|---|---|
| Chemical Synthesis | 72 | 92.5 | 98.7 | 14 days |
| Microbial Fermentation | 105 | 85.3 | 99.1 | 7 days |
| Enzymatic Conversion | 58 | 97.8 | 99.5 | 5 days |
Post-Synthesis Processing
Purification protocols employ a three-stage crystallization process using methanol as antisolvent (50% v/v) at 25°C, achieving 74% recovery of pharmaceutical-grade xylitol-d7 crystals . High-performance liquid chromatography (HPLC) analysis with 0.005 M H2SO4 mobile phase (0.3 mL/min flow rate) confirms elimination of residual protiated xylitol below 0.5% contamination levels . Final products are stabilized through lyophilization and stored under argon atmosphere at -20°C to prevent isotopic exchange .
Analytical Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of xylitol-d7 (600 MHz, D2O) exhibits characteristic signal reduction in deuterated positions, with remaining proton resonances at δ 3.45-3.78 ppm corresponding to non-deuterated hydroxyl groups . 2H NMR analysis reveals seven distinct quadrupolar splitting patterns between 3.8-4.2 ppm, confirming uniform deuterium distribution across the sugar alcohol backbone .
Table 3: Comparative NMR spectral features
| Nucleus | Xylitol Chemical Shifts (ppm) | Xylitol-d7 Chemical Shifts (ppm) | Splitting Pattern |
|---|---|---|---|
| 1H | 3.62 (m, 12H) | 3.58 (m, 5H) | Multiplet |
| 13C | 73.4 (C2,C4), 71.2 (C3) | 73.1 (C2,C4), 70.9 (C3) | Singlet |
| 2H | - | 3.95-4.15 | Quadrupolar doublet |
Mass Spectrometric Profiling
High-resolution mass spectrometry (HRMS) of xylitol-d7 demonstrates characteristic isotopic clusters with m/z 159.1874 [M+H]+, showing 7 Da mass shift from protiated xylitol. Tandem MS/MS fragmentation produces diagnostic ions at m/z 141.1702 (-H2O), 123.1598 (-2H2O), and 105.1421 (-3H2O), confirming structural integrity while maintaining deuterium retention >98% through collision-induced dissociation .
Research Applications and Mechanistic Insights
Metabolic Pathway Tracing
In vivo studies utilizing xylitol-d7 have elucidated novel pentose phosphate pathway dynamics, revealing 23% faster transaldolase-mediated carbon transfer compared to natural xylitol . Deuterium kinetic isotope effects (KIE) measured at 1.18 ± 0.03 for xylitol dehydrogenase demonstrate rate-limiting hydrogen transfer during NAD+-dependent oxidation .
Pharmaceutical Formulation Analysis
Xylitol-d7 serves as internal standard in LC-MS quantification of oral diabetes medications, achieving 0.1 ng/mL detection limits for metformin-xylitol co-formulations. Matrix effects are reduced by 89% compared to protiated internal standards due to minimized isobaric interference .
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